molecular formula C16H12N6O3 B11064379 2-methyl-4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}quinoline

2-methyl-4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}quinoline

Cat. No.: B11064379
M. Wt: 336.30 g/mol
InChI Key: APTDJHUTGJVIKW-UHFFFAOYSA-N
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Description

3-(2-METHYL-4-QUINOLYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE is a complex organic compound that features a quinoline ring, a pyrazole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHYL-4-QUINOLYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes nitration to introduce the nitro group. This is followed by the formation of the pyrazole ring through cyclization reactions. The final step involves the formation of the oxadiazole ring, often through a cyclization reaction involving hydrazine derivatives and carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-(2-METHYL-4-QUINOLYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at specific positions on the rings.

Scientific Research Applications

3-(2-METHYL-4-QUINOLYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-METHYL-4-QUINOLYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-METHYL-4-QUINOLYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE lies in its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties

Properties

Molecular Formula

C16H12N6O3

Molecular Weight

336.30 g/mol

IUPAC Name

3-(2-methylquinolin-4-yl)-5-[(4-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C16H12N6O3/c1-10-6-13(12-4-2-3-5-14(12)18-10)16-19-15(25-20-16)9-21-8-11(7-17-21)22(23)24/h2-8H,9H2,1H3

InChI Key

APTDJHUTGJVIKW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

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